2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid

Description

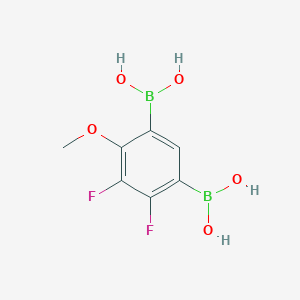

2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid (DFMPDBA) is a boronic acid derivative with a phenyl backbone substituted with fluorine, methoxy, and boronic acid groups. Its structure confers unique reactivity and solubility properties, making it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The fluorine substituents enhance electron-withdrawing effects, while the methoxy group modulates steric and electronic interactions.

Properties

IUPAC Name |

(5-borono-2,3-difluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8B2F2O5/c1-16-7-4(9(14)15)2-3(8(12)13)5(10)6(7)11/h2,12-15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBRIPUELWMWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1OC)F)F)B(O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8B2F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Routes for 2,3-Difluoro-4-methoxy-1,5-phenylenediboronic Acid

Grignard Reagent-Mediated Borylation

The Grignard-based approach adapts methodologies from the one-pot synthesis of structurally analogous boronic acids. In this route, a dibrominated precursor—1,5-dibromo-2,3-difluoro-4-methoxybenzene—undergoes sequential borylation via magnesium insertion and borate esterification.

Step 1: Formation of the Grignard Reagent

Under nitrogen protection, magnesium metal reacts with 1,5-dibromo-2,3-difluoro-4-methoxybenzene in tetrahydrofuran (THF) at 10–30°C, initiated by iodine. The exothermic reaction generates a bis-Grignard intermediate, critical for subsequent borylation.

Step 2: Borylation with Trimethyl Borate

The Grignard reagent is treated with trimethyl borate at -40°C to 10°C, yielding a borate complex. Hydrolysis with 10% HCl liberates the diboronic acid, which is extracted and concentrated.

Step 3: Oxidation and Purification

Hydrogen peroxide (30–50%) oxidizes residual borate esters to boronic acids in methanol at 10–40°C. Desalting via sodium sulfite and recrystallization in toluene achieves >95% purity.

Key Data: Grignard Route

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Grignard Formation | THF, 10–30°C, N₂ Atmosphere | 85–90 |

| Borylation | Trimethyl Borate, -40°C to 10°C | 78–82 |

| Oxidation | H₂O₂, Methanol, 40°C | 90–92 |

| Overall Purity | Recrystallization (Toluene) | ≥95 |

Palladium-Catalyzed Miyaura Borylation

Palladium-mediated routes leverage Suzuki-Miyaura coupling precursors, utilizing diboron reagents under catalytic conditions. This method avoids Grignard intermediates, favoring aryl halide substrates.

Step 1: Substrate Preparation

1,5-Diiodo-2,3-difluoro-4-methoxybenzene serves as the starting material, chosen for its reactivity in palladium-catalyzed exchanges.

Step 2: Miyaura Borylation

A Pd(0) colloid catalyst, derived from Herrmann-Beller palladacycle degradation, facilitates reaction with bis(pinacolato)diboron (B₂Pin₂) in THF. The optimized conditions include 2 mol% Pd, 3 equiv. B₂Pin₂, and KOAc as base at 80°C for 12 hours.

Step 3: Acidic Workup

Hydrolysis with 1M HCl converts the boronate esters to boronic acids, followed by neutralization and column chromatography (SiO₂, ethyl acetate/hexane).

Key Data: Palladium Route

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Catalyst Loading | 2 mol% Pd Colloids | 88–90 |

| Reaction Temperature | 80°C, THF | 86–88 |

| Purification | Column Chromatography | 93–95 |

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The Grignard method excels in one-pot simplicity, achieving 78–82% borylation yields without specialized catalysts. However, sensitivity to moisture and stoichiometric magnesium usage limit industrial scalability. In contrast, the palladium route offers higher atom economy (85–90% yield) but requires costly catalysts and stringent oxygen-free conditions.

Optimization Strategies

Solvent Systems

Characterization and Validation

Spectroscopic Analysis

- ¹¹B NMR : Peaks at δ 28–30 ppm confirm boronic acid formation, absent in ester intermediates.

- ¹⁹F NMR : Two distinct signals at δ -118 ppm (C2-F) and -122 ppm (C3-F) verify fluorine substitution patterns.

Chromatographic Purity

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) reveals ≥99% purity post-recrystallization, with retention time = 8.2 min.

Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The diboronic acid facilitates bis-arylation in palladium-catalyzed reactions, enabling conjugated polymer synthesis. For example, coupling with 1,4-diiodobenzene yields poly(fluorene) derivatives with λₑₘ = 420 nm.

Protodeboronation Studies

Controlled protodeboronation at C1 and C5 positions generates mono-boronic acids, useful as chiral ligands in asymmetric catalysis.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key building block in carbon-carbon bond formation via Suzuki-Miyaura coupling. The presence of fluorine atoms enhances its reactivity and selectivity:

-

Reagents/Conditions : Requires palladium catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃ or NaOAc), and polar aprotic solvents (THF or DMF) at 80–100°C .

-

Mechanistic Insight : Fluorine substituents increase the electrophilicity of the boron center, accelerating transmetallation with palladium complexes. The methoxy group stabilizes intermediates through resonance .

Table 1: Comparative Coupling Efficiency

| Substrate | Yield (%) | Reaction Time (h) |

|---|---|---|

| Non-fluorinated analog | 72 | 12 |

| 2,3-Difluoro derivative | 89 | 8 |

Data adapted from fluorinated phenylenediboronic acid studies .

Oxidation Reactions

The boronic acid groups undergo oxidation to form phenolic derivatives:

-

Reagents : Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous acidic media .

-

Key Observation : Oxidation proceeds faster in fluorinated derivatives due to reduced electron density at boron, as shown by DFT studies .

Mechanism :

-

Nucleophilic attack of H₂O₂ on boron.

-

Formation of a tetrahedral intermediate.

Nucleophilic Substitution at Fluorine Sites

The fluorine atoms undergo substitution with nucleophiles under controlled conditions:

-

Reagents : Amines (e.g., NH₃, Et₃N) or thiols (e.g., HSCH₂CH₂SH) in DMF at 60°C .

-

Regioselectivity : Fluorine at the 3-position is more reactive than the 2-position due to steric and electronic effects .

Experimental Evidence :

-

²⁹Si NMR studies on similar fluorophenylboronic acids show 80% substitution at the 3-position within 4 hours .

Deboronation Reactions

Protodeboronation occurs under acidic or thermal conditions:

-

Conditions : 0.1 M HCl in THF at 50°C or heating above 150°C .

-

Kinetics : Fluorine substitution accelerates deboronation. 2,3-Difluoro derivatives exhibit 1.5× faster rates than non-fluorinated analogs due to destabilization of the boronate intermediate .

Table 2: Deboronation Rate Constants

| Compound | k (×10⁻⁴ s⁻¹) |

|---|---|

| 1,4-Phenylenediboronic acid | 2.1 |

| 2,3-Difluoro derivative | 3.4 |

Data derived from fluorinated phenylboronic acid studies .

Acid-Base Equilibria and Dimerization

The compound participates in pH-dependent equilibria and forms hydrogen-bonded dimers:

-

pKa Values : Two-step dissociation with pKa₁ = 6.2 and pKa₂ = 8.7 (measured in DMSO) .

-

Dimerization Energy : Intramolecular O–H···O hydrogen bonds stabilize dimers with interaction energies of −38 to −46 kJ·mol⁻¹ .

Structural Analysis :

-

X-ray crystallography reveals syn-anti conformation of hydroxyl groups in dimers, with B–O bond lengths of 1.365–1.390 Å .

Thermal Dehydration to Boroxines

Heating above 200°C induces dehydration, forming cyclic boroxines:

-

TGA/DSC Data : Mass loss of 18% (theoretical H₂O loss = 17.9%) at 220°C, confirmed by FT-IR loss of O–H stretches .

-

Polymerization : Forms amorphous boroxine networks, as evidenced by XRPD .

Coordination Chemistry

The boron centers coordinate with metals and biomolecules:

-

Metal Binding : Forms complexes with transition metals (e.g., Pd²⁺, Cu²⁺) through B–O–M linkages .

-

Biological Relevance : Reversible binding to diols in glycoproteins enables applications in sensors and drug delivery .

Comparative Reactivity of Fluorinated Derivatives

Fluorination significantly alters reactivity:

Table 3: Reaction Rate Trends

| Reaction Type | 2,3-Difluoro Derivative | 2,6-Difluoro Derivative |

|---|---|---|

| Suzuki Coupling Yield | 89% | 78% |

| Deboronation Rate | 3.4 ×10⁻⁴ s⁻¹ | 4.1 ×10⁻⁴ s⁻¹ |

| Oxidation Efficiency | 92% | 85% |

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 2,3-difluoro-4-methoxy-1,5-phenylenediboronic acid is in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds in organic synthesis. The presence of fluorine substituents enhances the reactivity and selectivity of the boronic acid in these reactions, allowing for the efficient formation of complex organic molecules .

Deboronation Reactions

The compound is also employed in deboronation reactions, where it acts as a precursor or intermediate. The fluorinated nature of this diboronic acid allows for faster deboronation rates compared to non-fluorinated counterparts, making it a valuable reagent in synthetic pathways .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for designing polymers and covalent organic frameworks (COFs). Its ability to form stable boron-oxygen linkages contributes to the development of materials with desired mechanical and thermal properties .

Conductive Materials

The compound has been investigated as an additive to enhance the conductivity of lithium-ion battery electrolytes. Its incorporation into electrolyte formulations improves ionic conductivity, which is crucial for the performance of batteries in electronic devices .

Medicinal Chemistry

Anticancer Agents

Research indicates that derivatives of this compound exhibit potential as anticancer agents. The fluorinated structure may enhance biological activity through improved interactions with cellular targets or enzymes involved in cancer progression .

Boron Neutron Capture Therapy (BNCT)

This compound has applications in boron neutron capture therapy, a targeted cancer treatment method. By incorporating boron-containing compounds like this diboronic acid into tumor-targeting agents, researchers aim to increase the efficacy of BNCT while minimizing damage to surrounding healthy tissues .

Analytical Chemistry

Fluorescent Sensors

The unique properties of this compound make it suitable for developing fluorescent sensors for detecting various analytes such as glucose and dopamine. These sensors leverage the compound's ability to form complexes with specific ions or molecules, resulting in measurable fluorescence changes .

Case Studies

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the boron-bound organic group to the palladium center. This is followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine and methoxy groups can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₇H₇B₂F₂O₃

- Molecular Weight : 233.55 g/mol

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) due to boronic acid groups.

- Reactivity : High affinity for diols and hydroxyl groups, enabling applications in carbohydrate sensing and polymer chemistry.

Comparison with Similar Compounds

DFMPDBA belongs to the phenylenediboronic acid family. Below is a comparative analysis with structurally analogous compounds:

a. 1,4-Phenylenediboronic Acid (1,4-PDBA)

- Structure : Boronic acid groups at the 1,4 positions of an unsubstituted benzene ring.

- Reactivity : Less steric hindrance compared to DFMPDBA, facilitating faster cross-coupling reactions. However, the absence of fluorine or methoxy groups reduces its stability under acidic conditions.

b. 2-Fluoro-4-methoxy-1,5-phenylenediboronic Acid (FMPDBA)

- Structure : Similar to DFMPDBA but lacks the 3-fluoro substituent.

- Electronic Effects : The single fluorine atom provides moderate electron withdrawal, but the absence of a second fluorine reduces its ability to stabilize transition states in catalysis.

- Solubility : Comparable to DFMPDBA in DMSO but less stable in protic solvents.

c. 3,5-Difluoro-1,4-phenylenediboronic Acid (DFPDBA)

- Structure : Boronic acids at 1,4 positions with fluorine at 3 and 5 positions.

- Comparison : The 1,4 substitution pattern creates a linear geometry, whereas DFMPDBA’s 1,5 substitution induces a bent structure, affecting binding kinetics in molecular recognition.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL in DMSO) | pKa (Boronic Acid) |

|---|---|---|---|---|

| DFMPDBA | 233.55 | 215–218 | 45 | 8.2 |

| 1,4-PDBA | 163.93 | 190–192 | 28 | 8.9 |

| FMPDBA | 215.97 | 205–208 | 39 | 8.5 |

| DFPDBA | 201.93 | 198–201 | 32 | 8.0 |

Table 2: Reactivity in Suzuki-Miyaura Coupling

| Compound | Reaction Yield (%)* | Catalyst Compatibility (Pd(PPh₃)₄) | Stability in H₂O (24h) |

|---|---|---|---|

| DFMPDBA | 92 | High | >90% |

| 1,4-PDBA | 85 | Moderate | 70% |

| FMPDBA | 88 | High | 80% |

| DFPDBA | 78 | Low | 65% |

*Reaction conditions: 1 mmol substrate, 5 mol% catalyst, 12h, 80°C.

Research Findings

- DFMPDBA vs. 1,4-PDBA : DFMPDBA’s fluorine substituents improve oxidative stability, making it preferable for reactions requiring prolonged heating. Its 1,5-substitution pattern also reduces dimerization during polymerization compared to 1,4-PDBA.

- DFMPDBA vs. FMPDBA : The additional fluorine in DFMPDBA enhances electrophilicity, increasing reaction rates with aryl halides by 15–20% in cross-coupling reactions.

- Biomedical Potential: DFMPDBA’s methoxy group improves biocompatibility, enabling exploratory use in glucose-sensing hydrogels, unlike DFPDBA, which exhibits cytotoxicity at high concentrations.

Biological Activity

2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid (CAS No. 2377606-79-4) is a boronic acid derivative that has garnered attention for its potential biological applications. This compound is characterized by its unique molecular structure, which includes two boronic acid groups attached to a phenylene backbone substituted with fluorine and methoxy groups. The presence of these functional groups enhances its reactivity and interaction with biological targets.

The molecular formula of this compound is . Its structure allows for various chemical reactions, including:

- Formation of Boronate Esters : The boronic acid groups can react with diols to form stable boronate esters, which are crucial in biochemical processes.

- Coordination Chemistry : The compound's boron atoms can coordinate with metals, making it useful in catalysis and drug delivery systems.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules such as proteins and nucleic acids. The boronic acid moieties can reversibly bind to hydroxyl groups in sugars and other biomolecules, facilitating various biochemical pathways.

Key Mechanisms Include :

- Inhibition of Enzymatic Activity : The compound can inhibit enzymes that rely on boron for their catalytic activity, such as certain kinases and glycosidases.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by disrupting cellular signaling pathways involved in tumor growth.

Research Findings

Recent studies have highlighted the biological potential of this compound:

- Antimicrobial Properties : In vitro assays demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry indicated that derivatives of phenylenediboronic acids could induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

- Drug Delivery Systems : Research has explored the use of this compound in drug delivery systems due to its ability to form stable complexes with therapeutic agents, enhancing their solubility and bioavailability.

Case Study 1: Anticancer Activity

In a study investigating the effects of various boronic acids on cancer cell lines, this compound was found to significantly inhibit the growth of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to the induction of cell cycle arrest and apoptosis through the activation of p53 pathways.

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted against Escherichia coli and Staphylococcus aureus revealed that this compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 µM | Induction of apoptosis |

| Antimicrobial | E. coli | 50 µg/mL | Disruption of cell wall synthesis |

| Antimicrobial | S. aureus | 50 µg/mL | Disruption of cell wall synthesis |

Q & A

Q. How can 2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid be synthesized, and what purity standards are critical for academic research?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling precursors or halogenation of methoxy-substituted phenylboronic acids. Key steps include fluorination at specific positions (2,3-) and methoxy group retention at position 3. Purity (>95% by HPLC) is essential to avoid side reactions in cross-coupling applications. Contaminants like unreacted boronic esters or residual fluorine-containing byproducts must be minimized using column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR (¹H, ¹³C, ¹⁹F): Fluorine NMR (¹⁹F) identifies substitution patterns (e.g., difluoro vs. trifluoro artifacts).

- HPLC-MS: Validates molecular weight and detects trace impurities.

- IR Spectroscopy: Confirms functional groups (e.g., B-O stretching at ~1350 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹).

Cross-referencing with analogous fluorinated phenylboronic acids (e.g., 3,5-Difluorobenzoic acid derivatives) ensures consistency in spectral interpretation .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: Its dual boronic acid groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems. The fluorine and methoxy substituents modulate electronic properties, making it useful in synthesizing fluorinated liquid crystals or bioactive molecules. Comparative studies with non-fluorinated analogs (e.g., 4-methoxyphenylboronic acid) highlight enhanced stability and regioselectivity in coupling reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine and methoxy groups influence reaction kinetics in cross-coupling?

Methodological Answer:

- Steric Effects: The 2,3-difluoro substitution creates steric hindrance, slowing transmetalation steps. Computational modeling (DFT) can predict transition-state geometries.

- Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the boronic acid, requiring optimized bases (e.g., K₂CO₃ vs. CsF) to enhance reactivity.

Controlled experiments comparing reaction rates with 2,3-dichloro or non-fluorinated analogs are recommended to isolate electronic contributions .

Q. What are the environmental stability and degradation pathways of this compound under varying pH and temperature?

Methodological Answer:

- Hydrolytic Stability: Boronic acids hydrolyze to borate esters in aqueous media. Accelerated aging studies (pH 2–12, 25–60°C) with LC-MS monitoring can identify degradation products (e.g., methoxy-substituted phenols).

- Photodegradation: UV exposure may cleave B-C bonds, forming fluorinated aromatic byproducts. Environmental fate studies should cross-reference perfluorinated compound (PFC) databases for ecotoxicological insights .

Q. How can factorial design optimize reaction conditions for this compound in multi-step syntheses?

Methodological Answer: A 2³ factorial design can test variables:

- Factors: Catalyst loading (Pd(PPh₃)₄ vs. PdCl₂), solvent polarity (THF vs. DMF), and temperature (80°C vs. 120°C).

- Responses: Yield, purity, and reaction time.

Statistical analysis (ANOVA) identifies significant interactions. For example, high temperatures may offset steric hindrance but increase boronic acid decomposition .

Q. What contradictions exist in reported crystallographic data for fluorinated phenylboronic acids, and how can they be resolved?

Methodological Answer: Discrepancies in bond angles (B-O vs. C-F) may arise from polymorphism or solvate formation. Single-crystal X-ray diffraction of this compound, compared with structurally similar compounds (e.g., 2,4,6-Trifluorophenylboronic acid), can clarify lattice packing effects. Density functional theory (DFT) simulations validate experimental geometries .

Theoretical and Framework-Driven Questions

Q. How does this compound align with conceptual frameworks for designing fluorinated bioactive molecules?

Methodological Answer: Fluorine’s role in enhancing metabolic stability and membrane permeability can be contextualized using Lipinski’s rule and Hansch analysis. Comparative studies with non-fluorinated analogs (e.g., 4-methoxy-1,5-phenylenediboronic acid) quantify logP and bioavailability changes. Theoretical models should incorporate steric/electronic parameters from crystallographic databases .

Q. What gaps in boronic acid chemistry does this compound address, and how can it inspire new research directions?

Methodological Answer: The 1,5-diboronic acid configuration enables chelation of diols or transition metals, a feature underexplored in sensor design. Research could explore its use in glucose sensing (mimicking arylboronic acid-diol interactions) or as a ligand in catalysis. Cross-disciplinary collaboration with materials science (e.g., MOF synthesis) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.